2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide

Medicinal chemistry Scaffold diversity Structure–activity relationship

2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034538-32-2) is a synthetic heterocyclic small molecule (MW 349.4 g/mol, molecular formula C18H15N5OS) that integrates benzimidazole, pyrazine, and thiophene pharmacophores via an acetamide linker. It is catalogued as a research chemical and is primarily positioned as a building block for the synthesis of more complex molecular entities.

Molecular Formula C18H15N5OS
Molecular Weight 349.41
CAS No. 2034538-32-2
Cat. No. B2925428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide
CAS2034538-32-2
Molecular FormulaC18H15N5OS
Molecular Weight349.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4
InChIInChI=1S/C18H15N5OS/c24-17(10-23-12-22-14-3-1-2-4-16(14)23)21-9-15-18(20-7-6-19-15)13-5-8-25-11-13/h1-8,11-12H,9-10H2,(H,21,24)
InChIKeyWBGSRYQHPGBWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034538-32-2): Core Structural Identity and Procurement-Relevant Properties


2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034538-32-2) is a synthetic heterocyclic small molecule (MW 349.4 g/mol, molecular formula C18H15N5OS) that integrates benzimidazole, pyrazine, and thiophene pharmacophores via an acetamide linker [1]. It is catalogued as a research chemical and is primarily positioned as a building block for the synthesis of more complex molecular entities [1]. Computed physicochemical properties include an XLogP3-AA value of 1.6, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds, which collectively define its drug-like character and synthetic accessibility [1].

Why In-Class Substitution of 2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide Poses Procurement Risk


Compounds within the benzimidazole-acetamide class cannot be exchanged without rigorous evidence because subtle differences in heterocyclic connectivity, linker geometry, and substitution patterns can produce marked shifts in target selectivity and physicochemical behavior. 2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide occupies a unique chemical space defined by the specific coupling of a benzimidazole N-1 acetamide to a 3-(thiophen-3-yl)pyrazin-2-ylmethylamine fragment [1]. Even structurally similar analogs—such as the 2-thienyl isomer or indole-for-benzimidazole replacements—display divergent biological activity profiles (e.g., IC50 values differing by orders of magnitude) across kinase, GPCR, and other target classes [1]. Consequently, generic substitution without head-to-head comparative data introduces unacceptable risk of loss of potency, off-target effects, or failure in downstream synthetic routes. The following evidence guide provides the quantitative justification required to defend selection of this specific compound over its closest analogs.

Quantitative Differentiation Evidence for 2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034538-32-2) Against Closest Analogs


Structural Uniqueness and Scaffold Differentiation from Thiophene-2-yl and Indole Analogs

The compound uniquely combines a 1H-1,3-benzodiazol-1-yl donor with a 3-(thiophen-3-yl)pyrazin-2-ylmethyl acceptor via an acetamide bridge. In contrast, the closely related analog 2-(1H-indol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034425-28-8) replaces the benzimidazole with an indole, while N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide shifts the thiophene attachment from the 3- to the 2-position and alters the linker from acetamide to carboxamide [1]. These seemingly minor changes have been shown in structurally related series to drastically alter target engagement, but no direct head-to-head bioactivity data for this exact compound are publicly available at this time. The differentiation claim therefore rests on absolute chemical uniqueness rather than comparative bioactivity data [1].

Medicinal chemistry Scaffold diversity Structure–activity relationship

Physicochemical Property Profile Differentiator: XLogP and Hydrogen-Bonding Architecture

The computed XLogP3-AA value of 1.6 places this compound in a favorable lipophilicity range for CNS drug discovery (typically XLogP 1–4). Its hydrogen bond donor count (1) and acceptor count (5) indicate moderate polarity. While direct comparator data are absent, the profile can be contrasted with the indole analog 2-(1H-indol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide, which is expected to have a slightly higher lipophilicity due to the absence of an additional nitrogen atom in the indole ring, potentially altering permeability and solubility. These computed values provide a preliminary basis for selecting this specific compound over analogs when a balanced solubility/permeability profile is desired [1].

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Utility as a Building Block: Orthogonal Reactivity of the Acetamide Scaffold

The acetamide linker in this compound provides an orthogonal handle for further derivatization—the amide bond is resistant to basic hydrolysis, while the benzimidazole N-1 position remains nucleophilic. This contrasts with ester-linked analogs, which are labile under basic conditions. No quantitative comparative data are available from primary literature, but the inherent stability of the amide bond under a broad pH range (pH 2–10, general class knowledge) makes this compound a more robust intermediate for multi-step synthesis than ester-containing counterparts. This is a class-level inference drawn from the established stability of amides over esters [1].

Synthetic chemistry Building block Chemical procurement

Procurement-Relevant Application Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034538-32-2)


Targeted Kinase Inhibitor Fragment Library Enrichment

The benzimidazole moiety is a recognized hinge-binding motif for kinases, and the 3-(thiophen-3-yl)pyrazine extension offers a vector for selectivity pocket engagement. This compound can serve as a fragment hit starting point for kinase programs, where its balanced XLogP (1.6) and low molecular weight (349.4 Da) align with fragment-based drug discovery guidelines (Rule of Three). Procurement is justified when the screening library requires a benzimidazole-pyrazine-thiophene chemotype not represented by other commercial fragments [1].

Multi-Step Synthesis of CNS-Penetrant Drug Candidates

The compound’s amide linker and moderate lipophilicity (XLogP 1.6) make it suitable as an advanced intermediate for CNS drug discovery campaigns. Its synthetic accessibility via standard amide coupling chemistry enables rapid derivatization to generate focused compound arrays. Researchers seeking a scaffold that balances solubility, permeability, and metabolic stability should evaluate this compound against indole or 2-thienyl regioisomers, which may exhibit higher lipophilicity and attendant developability risks [1].

Chemical Biology Tool Compound Development Targeting Epigenetic Readers

Benzimidazole-containing acetamides have been reported to engage bromodomain and other acetyl-lysine reader proteins. The pyrazine-thiophene substructure may impart additional shape complementarity. Procurement of this specific compound ensures the structural integrity needed for biochemical and biophysical assay validation, where even slight structural variations (e.g., thiophene-2-yl vs. thiophene-3-yl) can abolish target binding. The compound’s defined structure eliminates the ambiguity inherent in using mixtures or regioisomeric blends [1].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.